N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide
Description
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide is a synthetic benzimidazole derivative characterized by a benzimidazole core linked via an ethyl group to an acetamide moiety. The acetamide is further substituted with a 4-isopropyl-phenoxy group.
Properties
Molecular Formula |
C20H23N3O2 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C20H23N3O2/c1-14(2)15-7-9-16(10-8-15)25-13-20(24)21-12-11-19-22-17-5-3-4-6-18(17)23-19/h3-10,14H,11-13H2,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
OZMRBLVIPWNCKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives, followed by further functionalization to introduce the ethyl and acetamide groups . The reaction conditions often include the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for higher yields and efficiency.
Chemical Reactions Analysis
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium metabisulphite.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Condensation: The initial synthesis involves condensation reactions between ortho-phenylenediamine and benzaldehyde derivatives.
Common reagents and conditions used in these reactions include solvents like dimethylformamide (DMF) and catalysts such as sulfur . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with biopolymers in living systems due to their structural similarity to naturally occurring nucleotides . This allows them to exert various biological effects, such as inhibiting enzyme activity or interfering with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Benzimidazole-Acetamide Analogues
The following table summarizes key structural features, synthesis yields (where available), and biological activities of analogues from the evidence:
Key Structural and Functional Differences
Phenoxy Group Modifications
- Compound: The ortho-chlorophenoxy group introduces steric hindrance and electronic effects, which may reduce binding affinity in sterically sensitive targets .
- Compound W1 () : The 2,4-dinitrophenyl group is strongly electron-withdrawing, likely reducing bioavailability but increasing reactivity for covalent interactions in antimicrobial contexts .
Linker and Core Modifications
- Ethyl vs. Phenyl Linkers: The target compound’s ethyl linker (vs.
- Thioacetamide vs. Acetamide : Compound W1’s thioether linkage () may alter redox properties or metal-binding capacity compared to the target’s oxygen-based acetamide .
Heterocyclic Additions
- Piperidinyl/Morpholinyl Substituents: Compounds 6a–6e () incorporate nitrogenous heterocycles, which can enhance solubility via hydrogen bonding. For example, Compound 6c’s 4-methyl-piperidinyl group achieves a 74% synthesis yield, suggesting favorable reaction kinetics .
- Hydrazide-Benzenesulfonamide () : Compound BI’s hydrazide moiety is tailored for anti-inflammatory activity, diverging from the target’s simpler acetamide structure .
Biological Activity
N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-2-(4-isopropyl-phenoxy)-acetamide is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse pharmacological activities. Benzimidazole derivatives are known for their roles in various therapeutic areas, including anticancer, antimicrobial, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, focusing on its mechanisms of action, relevant case studies, and research findings.
The molecular structure and properties of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2 |
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-isopropyl-phenoxy)-acetamide |
| Canonical SMILES | CCCCCOC1=CC=C(C=C1)C(=O)NCCC2=NC3=CC=CC=C3N2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that compounds within the benzimidazole class may inhibit key enzymes and receptors involved in various biological pathways. For instance, studies have shown that benzimidazole derivatives can act as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune response modulation .
Antitumor Activity
Recent investigations into the antitumor properties of benzimidazole derivatives have highlighted their potential as therapeutic agents in cancer treatment. A study demonstrated that certain benzimidazole analogues exhibit significant inhibitory effects on IDO1, leading to enhanced anti-tumor immunity . The findings suggest that this compound may similarly contribute to antitumor effects through similar mechanisms.
Antimicrobial Effects
Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound’s ability to interfere with the synthesis of essential biomolecules in pathogens has been noted as a key mechanism behind its antimicrobial activity. For example, research has shown that some benzimidazole derivatives demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Case Studies
Several studies have explored the biological activity of benzimidazole derivatives, including:
- Anticancer Activity : A study evaluated the efficacy of various benzimidazole compounds against cancer cell lines, revealing IC50 values in the low nanomolar range for some derivatives . Such potency indicates a strong potential for development as chemotherapeutic agents.
- Antimicrobial Testing : In vitro tests conducted on a series of benzimidazole derivatives showed promising antimicrobial activity, with minimum inhibitory concentration (MIC) values indicating effective inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : Research focusing on SAR has elucidated how modifications to the benzimidazole structure can enhance biological activity. For instance, substituents at specific positions on the benzimidazole ring were found to significantly impact both potency and selectivity against target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
